![molecular formula C18H26O6 B14133472 Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate CAS No. 87211-27-6](/img/structure/B14133472.png)
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate, also known as Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate, is a chemical compound with the molecular formula C20H30O6. This compound is characterized by the presence of two 7-oxabicyclo[4.1.0]heptane rings attached to a hexanedioate (adipate) backbone. It is commonly used in materials science, particularly in the synthesis of polymers and high-performance materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane-3-methanol with adipic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, contributing to the development of high-performance materials.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research explores its potential as a drug delivery agent due to its biocompatibility and stability.
Industry: It is employed in the production of coatings, adhesives, and sealants, enhancing the properties of these materials
Mécanisme D'action
The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with specific molecular targets and pathways. In polymer synthesis, the compound acts as a cross-linking agent, forming covalent bonds between polymer chains. This enhances the mechanical strength and thermal stability of the resulting materials. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3,4-epoxycyclohexylmethyl) hexanedioate
- Adipic acid bis(3,4-epoxycyclohexylmethyl) ester
Uniqueness
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in materials science and industry .
Propriétés
Numéro CAS |
87211-27-6 |
|---|---|
Formule moléculaire |
C18H26O6 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
bis(7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate |
InChI |
InChI=1S/C18H26O6/c19-17(21-11-5-7-13-15(9-11)23-13)3-1-2-4-18(20)22-12-6-8-14-16(10-12)24-14/h11-16H,1-10H2 |
Clé InChI |
IDSLNGDJQFVDPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CCC4C(C3)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


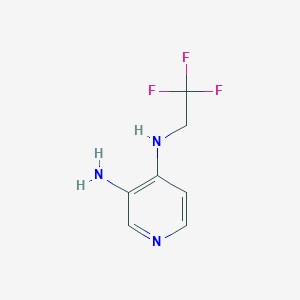
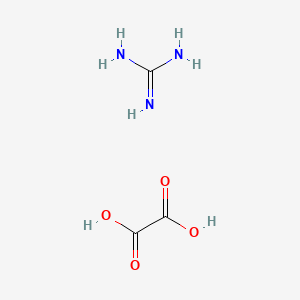
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
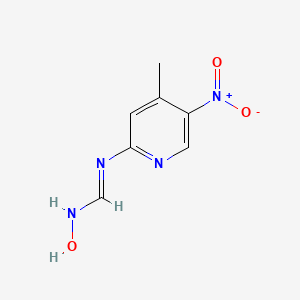
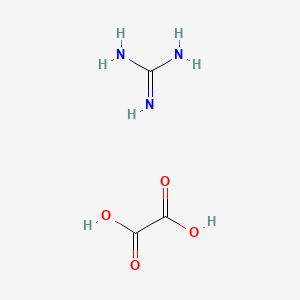
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
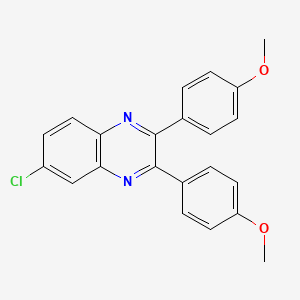
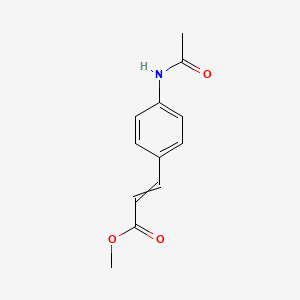
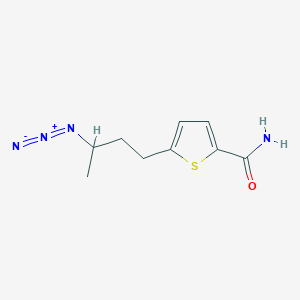
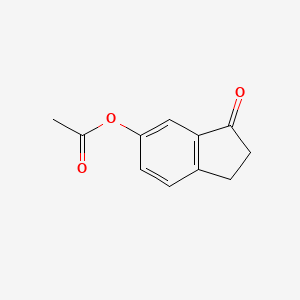
![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
![N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine](/img/structure/B14133447.png)

